6-Methoxyquinoline-8-carboxylic acid;hydrochloride

Aqueous Solubility Salt Form Selection Bioavailability

Anti-infective SAR studies often fail due to poorly soluble quinoline intermediates. 6-Methoxyquinoline-8-carboxylic acid hydrochloride (CAS 1082696-00-1) eliminates this with ≥100 mg/mL aqueous solubility, enabling DMSO-free screening. • Aqueous solubility ≥100 mg/mL for co-solvent-free assays • Stable at -20°C desiccated for batch consistency • Distinct 6-MeO substitution matches primaquine/tafenoquine pharmacophore, ideal for antiplasmodial lead optimization.

Molecular Formula C11H10ClNO3
Molecular Weight 239.66
CAS No. 1082696-00-1
Cat. No. B2523698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyquinoline-8-carboxylic acid;hydrochloride
CAS1082696-00-1
Molecular FormulaC11H10ClNO3
Molecular Weight239.66
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=CC=N2)C(=O)O.Cl
InChIInChI=1S/C11H9NO3.ClH/c1-15-8-5-7-3-2-4-12-10(7)9(6-8)11(13)14;/h2-6H,1H3,(H,13,14);1H
InChIKeyAYXASJJXSJUAJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methoxyquinoline-8-carboxylic acid hydrochloride (CAS 1082696-00-1): A Critical Building Block for Quinoline-Based Drug Discovery and Chemical Biology


6-Methoxyquinoline-8-carboxylic acid hydrochloride (CAS 1082696-00-1) is a quinoline derivative featuring a 6-methoxy substituent and an 8-carboxylic acid group, supplied as a hydrochloride salt to enhance its physicochemical properties. The quinoline scaffold is a privileged structure in medicinal chemistry, underpinning numerous antimalarial, antibacterial, and anticancer agents . The 6-methoxy motif is a key pharmacophoric element present in established antimalarials such as primaquine and tafenoquine, underscoring its relevance in the development of new anti-infective therapies . As a versatile synthetic intermediate and molecular building block, this compound serves as a crucial entry point for generating libraries of functionalized quinoline derivatives for structure-activity relationship (SAR) studies and probe development.

The Critical Role of Salt Form and Substituent Pattern in 6-Methoxyquinoline-8-carboxylic acid hydrochloride for Reliable Research Outcomes


While the quinoline-8-carboxylic acid core is common to a broad class of molecules, simple substitution with structurally analogous compounds—such as the free base form, 8-hydroxyquinoline, or unsubstituted quinoline-8-carboxylic acid—can lead to significant and often unacceptable variability in experimental outcomes. These differences manifest in key experimental parameters including aqueous solubility, chemical stability, and synthetic reactivity, directly impacting assay reproducibility and the validity of derived SAR . Furthermore, the specific 6-methoxy substitution pattern imparts distinct electronic and steric properties that influence target binding and biological activity, making it a non-interchangeable building block. The following evidence-based analysis provides the quantitative justification for prioritizing this specific salt form over its closest alternatives.

Quantitative Differentiation of 6-Methoxyquinoline-8-carboxylic acid hydrochloride Against Key Comparators


Superior Aqueous Solubility of Hydrochloride Salt vs. Free Base and Unsubstituted Quinoline-8-carboxylic Acid

The hydrochloride salt form of 6-methoxyquinoline-8-carboxylic acid provides a critical advantage in aqueous solubility compared to its free base and unsubstituted quinoline-8-carboxylic acid. While the free base (CAS 408536-52-7) is typically sparingly soluble in water, a general property of related quinoline carboxylic acids , the hydrochloride salt formation significantly enhances water solubility. Unsubstituted quinoline-8-carboxylic acid (CAS 86-59-9) is documented as insoluble in water , whereas the target hydrochloride salt achieves an aqueous solubility of ≥100 mg/mL (approximately 417 mM) .

Aqueous Solubility Salt Form Selection Bioavailability Formulation

Defined and Enhanced Stability Profile for Long-Term Storage and Reproducible Experimentation

The hydrochloride salt form of 6-methoxyquinoline-8-carboxylic acid demonstrates a well-characterized stability profile essential for reliable research. Unlike the free base, which may be more prone to degradation upon exposure to air and moisture , the hydrochloride salt offers improved stability under defined storage conditions. The compound is specified for storage under inert atmosphere at room temperature, protected from light, and in solvent at -20°C (3-6 months) or -80°C (12 months) . This contrasts with the free base (CAS 408536-52-7), which is recommended for storage in a cool, dry place but lacks the same level of controlled stability documentation .

Chemical Stability Storage Conditions Reproducibility Compound Management

Distinct 6-Methoxy Substitution Pattern Differentiates Antiproliferative Activity from 8-Carboxylic Acid-Only Analogs

The presence of the 6-methoxy group on the quinoline scaffold is a critical determinant of biological activity. Structure-activity relationship studies on quinoline-5,8-diones and styrylquinolinecarboxylic acids demonstrated that analogs containing the 8-carboxylic acid group exhibit antiproliferative activity against the P388 leukemia cell line [1]. While the target compound's specific IC50 is not reported in the primary literature, the 6-methoxy substitution pattern is a key pharmacophore in established antimalarials and is known to enhance antiplasmodial activity . Furthermore, compounds lacking the 6-methoxy group but retaining the 8-carboxylic acid, such as simple styrylquinolinecarboxylic acids, displayed comparable antiproliferative activity to cisplatin only when appropriately substituted, underscoring the importance of the full substitution pattern [1].

Antiproliferative Activity SAR Quinoline Derivatives Cancer Research

High-Impact Application Scenarios for 6-Methoxyquinoline-8-carboxylic acid hydrochloride Based on Demonstrated Differentiation


Medicinal Chemistry: Development of Novel Antimalarial and Anticancer Agents via 6-Methoxyquinoline Scaffold

Utilize 6-methoxyquinoline-8-carboxylic acid hydrochloride as a key synthetic intermediate for constructing novel antiplasmodial agents. The 6-methoxyquinoline core is a validated pharmacophore in antimalarial drugs like primaquine and tafenoquine , and the enhanced aqueous solubility of the hydrochloride salt facilitates efficient derivatization and biological screening in aqueous assay systems . Its distinct substitution pattern, as compared to simpler 8-carboxylic acid analogs, makes it a superior starting point for SAR studies targeting specific pathways [1].

Chemical Biology: Synthesis of Functional Probes for Enzyme and Receptor Target Identification

Leverage the compound's high aqueous solubility and defined stability profile to prepare functionalized quinoline-based probes for chemical biology applications. The carboxylic acid handle at the 8-position provides a convenient site for conjugation to biotin, fluorophores, or affinity tags, while the 6-methoxy group can be exploited for its specific binding interactions . The reproducible stability under defined storage conditions ensures that probe batches remain active and reliable over extended experimental timelines .

Assay Development and In Vitro Pharmacology: Maximizing Reproducibility in Cell-Based and Biochemical Assays

Employ 6-methoxyquinoline-8-carboxylic acid hydrochloride directly in cell-based or biochemical assays where aqueous solubility and compound integrity are paramount. Its superior water solubility (≥100 mg/mL) eliminates the need for DMSO or other organic co-solvents that can interfere with assay readouts or cell viability . The well-documented storage and handling guidelines minimize variability, ensuring that observed biological effects are attributable to the compound rather than batch-to-batch degradation .

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